5-Hydroxy-4-octanone
Overview
Description
5-Hydroxy-4-octanone: is an organic compound with the molecular formula C8H16O2 . It is also known by other names such as Butyroin , 4-Octanone, 5-hydroxy- , 5-Octanol-4-one , and 5-hydroxyoctan-4-one . This compound is characterized by a sweet, slightly pungent, buttery, nutlike odor and a sweet, buttery, oily taste . It is a pale yellow liquid that is almost insoluble in water but soluble in alcohol .
Scientific Research Applications
Chemistry: 5-Hydroxy-4-octanone is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving hydroxyl and carbonyl groups. It serves as a model compound for understanding metabolic pathways .
Industry: The compound is used as a flavoring agent in the food industry due to its sweet, buttery taste. It is also employed in the production of fragrances and perfumes .
Mechanism of Action
Target of Action
5-Hydroxyoctan-4-one, also known as 5-Hydroxy-4-octanone or Butyroin, is primarily used as a flavoring agent . Its primary targets are the taste and smell receptors in the human body. These receptors play a crucial role in the perception of taste and smell, contributing to the overall sensory experience of food and beverages.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-Hydroxyoctan-4-one are crucial for its role as a flavoring agent. After ingestion, it is absorbed and distributed throughout the body, interacting with taste and smell receptors. It is then metabolized and eventually excreted. The bioavailability of 5-Hydroxyoctan-4-one can be influenced by various factors, including the presence of other food components and individual metabolic differences .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Hydroxy-4-octanone can be synthesized by reacting sodium metal with ethyl butyrate in boiling ether . Another method involves starting from methyl butyrate under similar conditions . The reaction typically requires the presence of sodium metal and diethyl ether as reagents .
Industrial Production Methods: In industrial settings, the preparation of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure higher yields and purity of the product. The compound is often produced as a flavoring agent due to its distinctive odor and taste .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy-4-octanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of 5-oxo-4-octanoic acid.
Reduction: Formation of 5-hydroxy-4-octanol.
Substitution: Formation of 5-chloro-4-octanone or 5-bromo-4-octanone.
Comparison with Similar Compounds
- 4-Hydroxy-4-octanone
- 5-Hydroxy-3-octanone
- 5-Hydroxy-5-octanone
Comparison: 5-Hydroxy-4-octanone is unique due to the position of the hydroxyl group on the fourth carbon atom, which influences its reactivity and physical properties. Compared to similar compounds, it has a distinct odor and taste profile, making it particularly valuable in the flavor and fragrance industry .
Properties
IUPAC Name |
5-hydroxyoctan-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-3-5-7(9)8(10)6-4-2/h7,9H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVEYJWQCMOVMAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)CCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862040 | |
Record name | 5-Hydroxyoctan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60862040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
yellowish liquid | |
Record name | 5-Hydroxy-4-octanone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/670/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
almost insoluble in water; soluble in alcohol | |
Record name | 5-Hydroxy-4-octanone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/670/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.907-0.923 (20°) | |
Record name | 5-Hydroxy-4-octanone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/670/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
496-77-5, 116296-89-0 | |
Record name | 5-Hydroxy-4-octanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=496-77-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butyroin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496775 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butyroin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1479 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Hydroxyoctan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60862040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-hydroxyoctan-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.120 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUTYROIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WG070EDJ4X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (±)-5-Hydroxy-4-octanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035457 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Butyroin in the context of acyloin condensation reactions?
A1: Butyroin is a well-known product of the acyloin condensation reaction. This reaction, typically catalyzed by thiazolium salts, involves the coupling of two ester molecules to form an α-hydroxyketone. Research highlights the use of 3-benzyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazolium chloride as a catalyst for the synthesis of Butyroin via acyloin condensation. []
Q2: How does the structure of Butyroin influence its photochemical behavior?
A2: Butyroin, classified as an α-hydroxyketone, exhibits specific photochemical reactions. Research suggests that upon light exposure, α-hydroxyketones primarily undergo Type I cleavage, likely originating from their excited triplet state. [] This type of cleavage leads to the formation of reactive radical species.
Q3: Can you elaborate on the applications of Butyroin in analytical chemistry, particularly in food science?
A3: Butyroin has been identified as a volatile aroma compound in Agaricus bisporus (button mushrooms). [] Its presence contributes to the unique sensory profile of this edible mushroom. Gas chromatography-mass spectrometry (GC-MS) coupled with headspace extraction serves as a reliable technique to identify and quantify Butyroin and other volatile compounds in food samples.
Q4: Is there evidence suggesting Butyroin plays a role in metal extraction processes?
A4: While not Butyroin itself, a closely related compound, 5-hydroxy-4-octanone oxime (HBI), exhibits synergistic properties in cobalt(II) extraction. [] This oxime derivative, when used in conjunction with isobutyric acid, forms a complex with cobalt(II), facilitating its extraction. This finding highlights the potential of Butyroin analogs in hydrometallurgical applications.
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